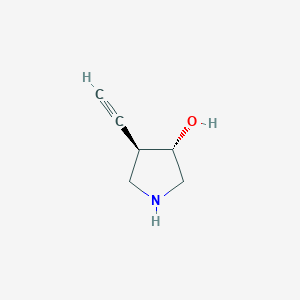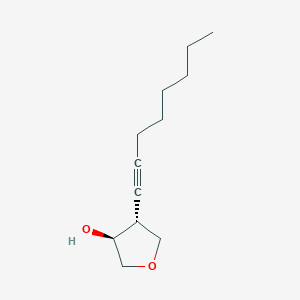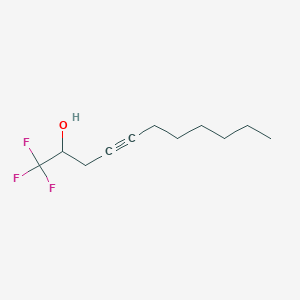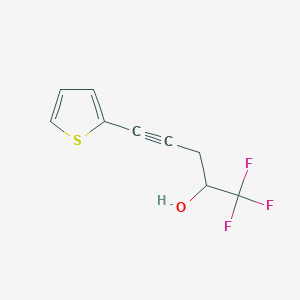![molecular formula C11H14ClNO B1485748 1-{[(2-クロロフェニル)アミノ]メチル}シクロブタン-1-オール CAS No. 2199526-23-1](/img/structure/B1485748.png)
1-{[(2-クロロフェニル)アミノ]メチル}シクロブタン-1-オール
説明
1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol is a chemical compound characterized by a cyclobutanol core with a 2-chlorophenylamino group attached to the cyclobutane ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutanone and 2-chloroaniline.
Reaction Conditions: The reaction involves the formation of an imine intermediate through the condensation of cyclobutanone with 2-chloroaniline under acidic conditions.
Reduction: The imine intermediate is then reduced to form the final product, 1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The product is purified through crystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst are commonly used.
Substitution: Reagents such as nucleophiles (e.g., hydroxide, alkoxide) and suitable solvents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.
類似化合物との比較
1-(2-Chlorophenyl)ethanone: A ketone with a similar chlorophenyl group.
1-(2-Chlorophenyl)propan-1-ol: An alcohol with a similar chlorophenyl group.
2-Chloroacetophenone: Another ketone with a chlorophenyl group.
Uniqueness:
Structural Differences: The presence of the cyclobutanol core distinguishes it from other compounds with similar chlorophenyl groups.
Reactivity: The unique structure influences its reactivity and the types of reactions it undergoes.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
1-[(2-chloroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-4-1-2-5-10(9)13-8-11(14)6-3-7-11/h1-2,4-5,13-14H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYUBJAHAAXVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)

![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)



![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485685.png)
![tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485687.png)
